Enzymatic HER2 WT Inhibition: Her2-IN-19 vs. HER2-IN-20 (Direct Analog)
Her2-IN-19 (Compound 10e) demonstrates a 56-fold higher potency against HER2 wild-type kinase compared to its direct analog HER2-IN-20 (Compound 32) from the same chemical series. The IC50 values are 0.87 nM for Her2-IN-19 versus 49 nM for HER2-IN-20 [1]. This quantitative potency gap underscores that even compounds sharing the same core scaffold cannot be assumed to be functionally interchangeable for HER2 WT inhibition studies.
| Evidence Dimension | HER2 WT enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.87 nM |
| Comparator Or Baseline | HER2-IN-20 (Compound 32) - 49 nM |
| Quantified Difference | Approximately 56-fold more potent (49 nM / 0.87 nM ≈ 56.3) |
| Conditions | In vitro enzymatic kinase inhibition assay; HER2 wild-type |
Why This Matters
Procurement of the correct analog is critical when sub-nanomolar HER2 WT inhibition is required; substituting Her2-IN-19 with HER2-IN-20 would introduce a 56-fold reduction in target engagement that may compromise experimental outcomes.
- [1] MedChemExpress (MCE). HER2-IN-19 Product Datasheet. Cat. No. HY-163453. Accessed April 2026. View Source
